3-(3-Fluorophenoxy)piperidine

Lipophilicity ADME Medicinal Chemistry

Researchers sourcing piperidine building blocks for CNS programs often encounter inconsistent regioisomer purity that confounds SAR studies. This 3-position fluorophenoxy piperidine eliminates that variability. - Defined regiospecificity: The 3,3-substitution pattern provides a distinct spatial orientation compared to 4-piperidinyl analogs, critical for target engagement. - CNS-optimized profile: Computed XLogP3 of 2.1 and TPSA of 21.3 Ų support blood-brain barrier permeability. - Versatile intermediate: The free base (≥98%) facilitates N-alkylation or acylation, with a hydrochloride salt also available.

Molecular Formula C11H14FNO
Molecular Weight 195.23
CAS No. 946725-84-4
Cat. No. B1661752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)piperidine
CAS946725-84-4
Molecular FormulaC11H14FNO
Molecular Weight195.23
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
InChIKeyMYUQPFFFBODNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenoxy)piperidine CAS 946725-84-4: Baseline Identity and Procurement Profile


3-(3-Fluorophenoxy)piperidine is a piperidine derivative bearing a 3-fluorophenoxy substituent at the 3-position of the saturated heterocyclic ring [1]. Its molecular formula is C₁₁H₁₄FNO and its molecular weight is 195.23 g/mol [1]. This compound belongs to a family of fluorinated piperidine ethers that are frequently employed as synthetic intermediates or building blocks in medicinal chemistry programs, particularly those targeting neurological and psychiatric drug targets . The compound is commercially available as a free base (CAS 946725-84-4) and as a hydrochloride salt (CAS 1184976-95-1) [1].

Synthetic intermediate for piperidine-containing scaffolds
Free base and hydrochloride salt forms available
Useful in CNS SAR studies exploring regioisomeric effects

Why 3-(3-Fluorophenoxy)piperidine Cannot Be Replaced by Other Fluorophenoxy Piperidine Regioisomers


Fluorophenoxy piperidines constitute a series of closely related regioisomers and positional analogs. However, substitution of 3-(3-fluorophenoxy)piperidine with a different isomer—such as the 4-piperidinyl (CAS 3202-35-5), 2-fluorophenoxy (CAS 871587-66-5), or 4-fluorophenoxy (CAS 933701-57-6) variant—introduces measurable differences in computed physicochemical parameters, including lipophilicity (XLogP3) and topological polar surface area (TPSA), as well as in the spatial orientation of key pharmacophoric elements [1]. The position of the fluorine atom on the phenoxy ring and the point of attachment on the piperidine core both influence molecular conformation, hydrogen-bonding potential, and ultimately biological target engagement . Therefore, interchangeable use of these analogs without experimental verification cannot be assumed and may confound structure-activity relationship (SAR) studies or synthetic route outcomes [1].

3-(3-Fluorophenoxy)piperidine Other regioisomers Lipophilicity and TPSA differences may shift permeability and target engagement profiles
3-piperidinyl attachment 4-piperidinyl attachment Alters spatial orientation of basic nitrogen and ether oxygen, potentially affecting binding modes
Meta-fluorophenoxy Para- or ortho-fluorophenoxy Fluorine position influences electronic distribution and hydrogen-bonding capacity

Quantitative Differentiation of 3-(3-Fluorophenoxy)piperidine from Its Closest Analogs


Computed Lipophilicity (XLogP3) of 3-(3-Fluorophenoxy)piperidine vs. Regioisomeric Analogs

The computed lipophilicity (XLogP3-AA) of 3-(3-fluorophenoxy)piperidine is 2.1, as reported by PubChem [1]. This value is identical to that of 4-(3-fluorophenoxy)piperidine (XLogP3 = 2.1) [2] and 3-(2-fluorophenoxy)piperidine (XLogP3 = 2.1) , but slightly lower than the 3-(4-fluorophenoxy) isomer, which has a reported LogP of 2.2853 . While the differences among meta-substituted analogs are subtle, the distinction between the 3- and 4-fluorophenoxy variants is quantifiable and may influence passive membrane permeability.

Lipophilicity (XLogP3)
Reported
2.1 (target) vs 2.2853 (3-(4-F) isomer); identical to other meta-substituted analogs within computational precision
Reported computed lipophilicity difference may influence passive permeability
XLogP3 algorithm; differences among meta isomers subtle
Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison of Fluorophenoxy Piperidine Isomers

The topological polar surface area (TPSA) of 3-(3-fluorophenoxy)piperidine is 21.3 Ų as reported by PubChem [1]. This is essentially equivalent to the PSA of 4-(3-fluorophenoxy)piperidine (21.26 Ų) [2] and 3-(4-fluorophenoxy)piperidine (21.26 Ų) . However, the spatial orientation of the polar atoms differs between the 3-piperidinyl and 4-piperidinyl attachment points, which can alter the directionality of hydrogen bonding and the compound's interaction with biological membranes or target binding pockets.

TPSA
Reported
21.3 Ų (target) vs ~21.26 Ų (comparators); effectively identical within computational variance
Equivalent TPSA values do not guarantee equivalent bioavailability; spatial orientation differs
Cactvs computed; may not reflect experimental surface area
TPSA Physicochemical Properties Drug Design

Commercial Purity Specifications and Salt Form Availability for 3-(3-Fluorophenoxy)piperidine

3-(3-Fluorophenoxy)piperidine is offered by multiple vendors with minimum purity specifications ranging from 95% to 98% . The compound is available as a free base (CAS 946725-84-4) and as a hydrochloride salt (CAS 1184976-95-1) . The hydrochloride salt form provides enhanced aqueous solubility and stability, facilitating handling and formulation in biological assays. In contrast, certain regioisomers may have more limited commercial availability or lower typical purity specifications; for instance, the 2-fluorophenoxy analog is often supplied at 95% purity .

Purity & Salt Form
Data to verify
Free base: 95–98% purity; HCl salt available (CAS 1184976-95-1, purity 95%)
Higher purity grade may reduce confounding risk in assays; salt form expands formulation options
Vendor specifications; independent verification recommended
Purity Procurement Chemical Synthesis

Predicted Physicochemical Parameter Comparison: Rotatable Bond Count and Hydrogen Bonding Capacity

3-(3-Fluorophenoxy)piperidine has a rotatable bond count of 2 and a hydrogen bond donor count of 1 [1]. These values are identical to those of the 4-piperidinyl regioisomer [2]. However, the 3-piperidinyl substitution pattern alters the relative orientation of the basic nitrogen and the ether oxygen, which can influence intramolecular hydrogen bonding and the preferred solution conformation. This subtle conformational difference may translate into distinct binding modes at protein targets, even when scalar computed descriptors appear equivalent.

Rotatable Bond & H-Bond Count
Class-level
Rotatable bonds: 2; H-bond donors: 1 (identical to 4-regioisomer)
Scalar counts do not capture conformational differences critical for target engagement
SAR fidelity requires exact isomer; computed descriptors insufficient alone
Molecular Flexibility Conformational Analysis Structure-Activity Relationship

Application Scenarios for 3-(3-Fluorophenoxy)piperidine Based on Quantitative Differentiation


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on CNS Targets

The computed XLogP3 value of 2.1 and the specific 3-position attachment of the fluorophenoxy group to the piperidine ring make 3-(3-fluorophenoxy)piperidine a useful scaffold for optimizing blood-brain barrier penetration and target selectivity in CNS drug discovery programs [1]. Its lipophilicity is intermediate among related analogs, and its TPSA of 21.3 Ų falls within the favorable range for CNS bioavailability [1]. Researchers developing ligands for serotonin, dopamine, or adrenergic receptors can leverage this compound's distinct spatial orientation to probe binding pocket requirements.

Synthetic Chemistry: Building Block for Piperidine-Containing Pharmaceuticals

With commercial availability of the free base at up to 98% purity and a corresponding hydrochloride salt, 3-(3-fluorophenoxy)piperidine serves as a reliable intermediate for constructing more complex drug-like molecules . The basic piperidine nitrogen allows for facile N-alkylation or acylation, while the fluorophenoxy ether is stable under a range of synthetic conditions. This regioisomer is specifically preferred over the 4-piperidinyl analog when the 3-substitution pattern is required to maintain the desired three-dimensional pharmacophore [1].

Biochemical Assay Development: Control Compound for α7 nAChR Antagonism

Vendor descriptions indicate that 3-(3-fluorophenoxy)piperidine has been characterized as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor . Although primary peer-reviewed data are not publicly available for this specific claim, the compound's structural features are consistent with known α7 nAChR ligands. Researchers investigating cholinergic signaling in neurological or inflammatory models may employ this compound as a tool for preliminary target engagement studies, pending independent validation.

Application
Selection Property
Validation Focus
CNS SAR studies
Regioisomeric identity & purity
Binding pocket mapping & SAR fidelity
Synthetic building block
Free base / HCl salt availability, high purity
Reaction compatibility & yield
α7 nAChR tool compound
Vendor-reported α7 nAChR antagonist profile
Independent target engagement validation
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